2-Oxotetrahydrofuran-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7NO4S |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
2-oxooxolane-3-sulfonamide |
InChI |
InChI=1S/C4H7NO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2,(H2,5,7,8) |
InChI Key |
YRBZDAJIMOOVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxotetrahydrofuran 3 Sulfonamide and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies for 2-oxotetrahydrofuran-3-sulfonamide primarily involve the formation of the sulfonamide bond and the construction of the tetrahydrofuran (B95107) ring. These methods often utilize readily available starting materials and can be adapted to produce a variety of derivatives.
Sulfonamide Formation via Amine and Sulfonyl Chloride Condensation
The most common and direct method for forming the sulfonamide linkage is the condensation reaction between an amine and a sulfonyl chloride. frontiersrj.comijarsct.co.in This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of N-substituted 2-oxotetrahydrofuran-3-sulfonamides, (S)-3-aminodihydrofuran-2-one hydrobromide can be reacted with various sulfonyl chlorides. nih.gov
For instance, the synthesis of (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide involves the reaction of (S)-α-amino-γ-butyrolactone hydrobromide with N-acetylsulfanilyl chloride in the presence of triethylamine (B128534) in ethanol (B145695) at 0 °C. nih.gov This approach allows for the introduction of diverse functionalities onto the sulfonamide nitrogen, enabling the exploration of structure-activity relationships. The reaction conditions are generally mild, although the nucleophilicity of the amine can influence the reaction's efficiency. frontiersrj.com
| Starting Material 1 | Starting Material 2 | Product | Reference |
| (S)-α-amino-γ-butyrolactone hydrobromide | N-acetylsulfanilyl chloride | (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide | nih.gov |
| (S)-3-aminodihydrofuran-2-one hydrobromide | Naphthalene-2-carbonyl chloride | (S)-N-(2-oxotetrahydrofuran-3-yl)naphthalene-2-carboxamide | nih.gov |
| Primary or secondary amines | Sulfonyl chlorides | Sulfonamides | frontiersrj.com |
Ring-Closing Reactions for Tetrahydrofuran Moiety Formation
The construction of the tetrahydrofuran ring is another key aspect of the synthesis. One common strategy involves intramolecular cyclization reactions. For example, hydroxyl acids can be cyclized under Mitsunobu conditions to form the lactone ring of the tetrahydrofuran moiety. purdue.edu This method often proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group.
Another approach is the use of ring-closing metathesis (RCM), a powerful tool for the formation of cyclic structures. soton.ac.uk While specific examples for this compound are not detailed, RCM is a versatile methodology for synthesizing substituted tetrahydrofurans. Additionally, photochemical ring expansion reactions of oxetanes can provide access to tetrahydrofuran derivatives under mild, metal-free conditions. rsc.org These reactions are believed to proceed through the formation of an ylide followed by a diradical pathway. rsc.org
Functional Group Transformations Preceding Core Structure Formation
In many synthetic routes, functional group transformations are necessary to prepare the precursors for the core this compound structure. For example, the synthesis of (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide starts with the synthesis of (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide. nih.gov The acetamide (B32628) group is then hydrolyzed using aqueous HCl under reflux to yield the free amine. nih.gov
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize enantiopure this compound is of significant importance.
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary can be removed. wikipedia.org While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the provided context, this strategy is a well-established method for the asymmetric synthesis of related chiral amines and other functional groups. osi.lvwiley-vch.de For example, Ellman's tert-butanesulfinamide has been widely used in the synthesis of chiral amines. osi.lvnih.gov The general principle involves the reaction of a prochiral substrate with a chiral auxiliary to form a diastereomeric intermediate, which then undergoes a diastereoselective reaction.
Asymmetric Catalysis in Compound Synthesis
Asymmetric catalysis offers a powerful and efficient route to enantiomerically enriched products. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. Various types of asymmetric catalysis, including organocatalysis and transition-metal catalysis, have been employed for the synthesis of chiral building blocks that could be used to construct this compound.
For instance, bifunctional sulfonamide organocatalysts have proven effective in promoting asymmetric reactions due to their strong acidity and hydrogen-bonding capabilities. researchgate.net Palladium-catalyzed asymmetric allylic amination has been successfully used to form chiral C-N bonds with sulfonamides as nucleophiles, achieving high yields and enantioselectivities. nih.gov Furthermore, catalytic asymmetric decarboxylative aldol (B89426) reactions have been developed to synthesize chiral molecules containing a 2-oxotetrahydrofuran ring. nih.gov These methods provide access to key chiral intermediates that can be further elaborated to yield enantiopure this compound derivatives.
| Catalytic System | Reaction Type | Product Type | Reference |
| Bifunctional sulfonamide organocatalysts | Various asymmetric reactions | Chiral products | researchgate.net |
| Palladium/[η3-C3H5ClPd]2 and phosphinoxazoline ligand | Asymmetric allylic amination | Chiral sulfonamides | nih.gov |
| Ni(II)/chiral ligand | Decarboxylative aldol reaction | Chiral 2-oxotetrahydrofuran derivatives | nih.gov |
Enantiomeric Excess Determination Methods in Synthetic Outcomes
Ensuring the enantiomeric purity of chiral molecules like this compound derivatives is paramount, particularly for their potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for determining the enantiomeric excess (ee) of these compounds. nih.govamericanpharmaceuticalreview.com
Chiral HPLC methods have been successfully developed for the analysis of related chiral sulfonamides and lactone derivatives. nih.gov For instance, the enantiomeric purity of N-acyl homoserine lactones (AHLs), which share the γ-butyrolactone core, is consistently and excellently determined by chiral HPLC, indicating no racemization during the coupling process. cam.ac.uk One specific method for a related sulfonamide, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, utilized a Crownpak CR (+) column with a perchloric acid buffer at pH 1.0 as the mobile phase, with UV detection at 226 nm. nih.gov This highlights the importance of selecting the appropriate chiral stationary phase and mobile phase to achieve optimal separation of enantiomers. nih.gov In some cases, separation may not be achieved on certain columns like Chiral AGP, Chiralcel OD, Chiralpak AD, and YMC Chiral NEA (R), necessitating the exploration of different stationary phases. nih.gov
For the synthesis of (S)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide derivatives, chiral HPLC analysis confirmed an excellent level of enantiomeric purity, with one example showing an enantiomeric excess of 99.2%. nih.gov This demonstrates the effectiveness of this technique in verifying the stereochemical outcome of the synthesis. nih.gov The development of such analytical methods is crucial for quality control in both laboratory-scale synthesis and potential industrial production.
Table 1: Chiral HPLC in Enantiomeric Excess Determination
| Compound Type | Analytical Method | Key Findings |
|---|---|---|
| N-Acyl Homoserine Lactones | Chiral HPLC | Consistently excellent enantiomeric excesses, indicating no racemization during synthesis. cam.ac.uk |
| (S)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide derivatives | Chiral HPLC | Confirmed excellent enantiomeric purity (e.g., 99.2% ee). nih.gov |
Synthesis of Key Precursors and Intermediates
Preparation of 3-Aminodihydrofuran-2(3H)-one Derivatives
A crucial precursor for the target sulfonamide is 3-aminodihydrofuran-2(3H)-one. This compound is typically synthesized from L-methionine. ijpbs.comgoogle.com One common method involves the reaction of L-methionine with chloroacetic acid or bromoacetic acid in a solvent mixture, followed by treatment with acid to yield the hydrohalide salt of 3-aminodihydrofuran-2(3H)-one. nih.govijpbs.comgoogle.com For example, (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide can be synthesized with a 75% yield through cyclization in an HBr/AcOH mixture at reflux, followed by recrystallization. The hydrochloride salt is also commonly prepared. These derivatives serve as the core lactone structure onto which the sulfonamide group is introduced. The coupling of (S)-3-aminodihydrofuran-2-one hydrobromide with acyl chlorides is a known method for producing various γ-lactone derivatives. nih.gov
Generation of Sulfonyl Chloride Precursors
The sulfonyl chloride moiety is another essential component for the synthesis. There are numerous methods for preparing sulfonyl chlorides. A common laboratory method involves the chlorosulfonation of aromatic compounds using chlorosulfonic acid. rsc.orgresearchgate.net Alternatively, sulfonic acids or their salts can be converted to sulfonyl chlorides. researchgate.net For instance, 1-nitro-10H-phenoxazine-3-sulfonic acid was converted to its sulfonyl chloride using phosphorus oxychloride. researchgate.net
More modern and milder methods have also been developed. One such method is the in situ preparation of sulfonyl chlorides from thiols via oxidation with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water. organic-chemistry.org Another approach involves the oxidative chlorination of thiols using a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org For alkyl sulfonyl chlorides, S-alkyl isothiouronium salts, derived from alkyl halides and thiourea (B124793), can be converted to the corresponding sulfonyl chlorides in good to excellent yields using N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) or other oxidizing agents like bleach or sodium chlorite. researchgate.netorganic-chemistry.org These methods offer broad substrate scope and mild reaction conditions, making them attractive for various synthetic applications. researchgate.netorganic-chemistry.org
Homoserine Lactone Derivatives as Starting Materials
N-acyl-L-homoserine lactones (AHLs) and their derivatives are structurally related to this compound and serve as important starting points or analogs in synthetic studies. The core structure of AHLs is a homoserine lactone ring. mdpi.com The synthesis of various AHL analogs often involves the acylation of (S)-α-amino-γ-butyrolactone hydrobromide (a homoserine lactone derivative) with different acid chlorides under Schotten-Baumann conditions, which typically provides good to excellent yields. cam.ac.uk
The synthesis of the homoserine lactone core itself can be achieved through various routes. For example, a four-step solid-phase synthesis starting from N-Fmoc-L-methionine has been described, involving coupling, deprotection, N-coupling with a carboxylic acid, and a final cleavage reaction. nih.gov These synthetic strategies for homoserine lactone derivatives provide a versatile platform for creating a library of compounds for biological screening and further structural modification. nih.govfrontiersin.org
Utilizing Polymer-Supported Reagents in Intermediate Preparation
Polymer-supported reagents offer a significant advantage in organic synthesis by simplifying reaction workup and product purification, often involving simple filtration. cam.ac.ukscispace.comcam.ac.uk This approach has been applied to the preparation of intermediates for complex molecules. For instance, a polymer-supported borohydride (B1222165) can be used for the reduction of an acid chloride to an alcohol, which is then re-oxidized to an aldehyde using a polymer-supported perruthenate (PSP) reagent. cam.ac.uk Other immobilized oxidants like supported permanganate (B83412) and diacetoxyiodobenzene (B1259982) have also been shown to be effective. cam.ac.uk
In the context of lactone synthesis, polymer-supported catalysts have been employed for the ring-opening polymerization of lactones, demonstrating the utility of these heterogeneous systems. researchgate.net For the synthesis of intermediates, polymer-supported reagents can be used in various transformations. For example, a polymer-supported iridium catalyst has been used for the isomerization of double bonds, and a polymer-supported thiolating agent can convert amides to thioamides. cam.ac.uk The use of polymer-supported sulfonic acid resins as catalysts in cyclization and methylation reactions has also been reported. cam.ac.uk These examples highlight the potential of polymer-supported reagents to streamline the synthesis of intermediates required for this compound.
Cascade and Multi-Component Reaction Approaches to Synthesis
Cascade and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials, enhancing efficiency and atom economy. rsc.orgnih.govrug.nlbas.bg
While specific cascade or multi-component reactions for the direct synthesis of this compound are not extensively documented, the principles can be applied to the synthesis of the core tetrahydrofuran ring system and related sulfonamides. For example, cascade reactions have been used to synthesize functionalized tetrahydrofuran derivatives. rsc.org One such strategy involves an acid-catalyzed ring opening of 2,5-dimethylfuran, followed by an aldol condensation and then a hydrogenation-cyclization sequence. rsc.org Another example is an iron trichloride-mediated cascade reaction of aminosugar derivatives to form fused tetrahydroisoquinoline-tetrahydrofuran systems with complete stereochemical control. acs.orgacs.org
Multi-component reactions are well-established for the synthesis of diverse heterocyclic compounds. nih.govnih.gov The Ugi four-component reaction, for instance, is a versatile method for creating peptide-like structures and has been used to synthesize a variety of heterocyclic scaffolds. nih.govbas.bg While not directly applied to this compound in the reviewed literature, MCRs have been employed in the synthesis of other sulfonamides. researchgate.net The development of a novel multi-component reaction that incorporates a sulfonyl chloride or a precursor could provide a highly efficient route to the target molecule and its derivatives.
Green Chemistry Considerations in Synthetic Pathways
The development of environmentally benign synthetic routes for pharmaceuticals and their intermediates is a paramount goal in modern organic chemistry. This section focuses on the green chemistry aspects of synthesizing this compound and related sulfonamide derivatives. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, favoring the use of safer solvents, minimizing waste, and improving energy efficiency. sci-hub.se
The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, has traditionally involved methods that are not environmentally friendly. ekb.eg Many conventional approaches utilize toxic organic solvents, such as dichloromethane, and may require multiple, time-consuming purification steps. mdpi.com Furthermore, the use of hazardous reagents and the generation of toxic byproducts like hydrogen chloride (HCl) are common drawbacks. sci-hub.se
In response to these challenges, significant research has been directed towards developing greener synthetic alternatives. These modern approaches often focus on the use of environmentally benign solvents, the development of reusable catalysts, and the implementation of solvent-free reaction conditions.
Key Green Chemistry Strategies:
Use of Greener Solvents: A major focus in greening sulfonamide synthesis is the replacement of hazardous organic solvents with more sustainable alternatives. Water has emerged as a preferred "green" solvent due to its safety, non-toxicity, and low cost. sci-hub.semdpi.com Researchers have successfully demonstrated the synthesis of sulfonamide derivatives in aqueous media, often in the presence of a simple base like sodium carbonate to act as an HCl scavenger. sci-hub.semdpi.com This method not only avoids the use of toxic solvents but also simplifies the isolation of the product, often requiring only filtration. mdpi.com Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is recognized for its favorable environmental profile. mdpi.com Polyethylene glycol (PEG-400) has also been utilized as a recyclable and non-toxic solvent medium for sulfonamide synthesis. sci-hub.se
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction efficiency and reduce waste. In the context of sulfonamide synthesis, various catalytic systems have been explored. For instance, the use of a copper-catalyzed reaction in a deep eutectic solvent (DES) has been reported as a green method. thieme-connect.com Magnetic nanoparticles, such as CuFe2O4@SiO2, have been employed as recyclable catalysts, allowing for easy separation from the reaction mixture using an external magnet. biolmolchem.com This approach combines the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous catalysis. biolmolchem.com Metal-free photoredox catalysis using eosin (B541160) Y has also been introduced as an eco-friendly method for synthesizing sulfonamides from thiols. thieme-connect.com
Solvent-Free Synthesis (Mechanochemistry): An increasingly popular green chemistry technique is mechanochemistry, which involves conducting reactions in a ball mill without the use of bulk solvents. rsc.org This solvent-free approach significantly reduces waste and can lead to shorter reaction times and higher yields. A one-pot, two-step mechanochemical process has been developed for the synthesis of sulfonamides from disulfides. rsc.org This method is not only environmentally friendly but also cost-effective, utilizing readily available and non-toxic reagents. rsc.org
Atom Economy: Green synthetic methods also strive for high atom economy, meaning that a maximum number of atoms from the reactants are incorporated into the final product. The development of telescoped or one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, contributes to improved atom economy and reduced waste. rsc.org
The following table summarizes various green synthetic approaches for sulfonamides, highlighting the key green principles applied:
| Synthetic Approach | Key Green Chemistry Features | Reference |
| Aqueous Synthesis | Use of water as a safe and environmentally benign solvent; simplified product isolation. | sci-hub.semdpi.com |
| Mechanochemical Synthesis | Solvent-free reaction conditions; reduced waste and reaction times. | rsc.org |
| Magnetic Nanoparticle Catalysis | Use of a recyclable, easily separable catalyst; combines advantages of homogeneous and heterogeneous catalysis. | biolmolchem.com |
| Deep Eutectic Solvent (DES) Catalysis | Use of a green and recyclable reaction medium. | thieme-connect.com |
| Photoredox Catalysis | Metal-free catalytic system; mild reaction conditions. | thieme-connect.com |
While specific examples detailing the application of all these green methodologies directly to the synthesis of this compound are not extensively documented in the reviewed literature, the principles and techniques described for general sulfonamide synthesis are highly relevant and adaptable for the production of this specific compound and its derivatives. The continuous development of such green synthetic strategies is crucial for the sustainable production of pharmaceuticals.
Chemical Reactivity and Mechanistic Investigations of 2 Oxotetrahydrofuran 3 Sulfonamide
Ring-Opening Reactions of the Lactone Moiety
The tetrahydrofuran-2-one (γ-butyrolactone) ring is a cyclic ester that can undergo ring-opening through nucleophilic acyl substitution. This process is a key pathway in the reactivity of 2-Oxotetrahydrofuran-3-sulfonamide and is highly dependent on the nature of the attacking nucleophile and the reaction conditions. The fundamental driving force for these reactions is often the release of ring strain in the five-membered lactone ring. nih.gov
The regioselectivity of reactions involving this compound is heavily influenced by the specific nucleophile used. nih.gov Different nucleophiles can attack either the carbonyl carbon, leading to ring-opening, or other electrophilic sites within the molecule, resulting in varied chemical outcomes.
Primary and secondary amines are effective nucleophiles for the ring-opening of lactones to form amides. wikipedia.orggoogle.com In the case of this compound, reaction with an amine leads to the cleavage of the ester bond and the formation of a γ-hydroxy amide derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone. This is followed by the formation of a tetrahedral intermediate which then collapses, breaking the endocyclic C-O bond to yield the ring-opened product. masterorganicchemistry.com The synthesis of related N-sulfonyl homoserine lactone derivatives often involves the reaction of α-amino-γ-butyrolactone with sulfonyl chlorides in the presence of a base like triethylamine (B128534). nih.gov
For instance, the synthesis of related (R)-(hydroxyethylamino)sulfonamide isosteres has been achieved through the regioselective ring-opening of epoxides with primary amines, demonstrating the facility of amine nucleophiles in opening strained rings. nih.gov
Table 1: Conditions for Amine Reactions with Lactones/Related Precursors
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Product Type | Ref |
|---|---|---|---|---|---|---|
| L-Homoserine lactone | N-Acetylsulfanilyl chloride | Triethylamine | Ethanol (B145695) | 0 °C to RT | N-Sulfonyl homoserine lactone | nih.gov |
| Lactone-containing compound | Amine | 2-Hydroxypyridine / Triethylamine | tert-Butyl methyl ether | 0-85 °C | δ-amino-γ-hydroxy-ω-aryl-alkanoic acid amide | google.com |
The sulfonamide group (R-SO₂NHR') possesses an acidic proton on the nitrogen atom. nih.gov Deprotonation by a suitable base generates a sulfonamide anion, which is a potent nucleophile. This anion can, in principle, participate in an intermolecular or intramolecular reaction, attacking the carbonyl carbon of the lactone ring of another molecule or its own, respectively. Such a reaction would result in the cleavage of the lactone. The pKa of the N-H bond in sulfonamides is generally in the range of 9-18, indicating that a moderately strong base is required for deprotonation. nih.gov While the reductive cleavage of sulfonamides is a known process, strath.ac.uk their use as nucleophiles in lactone opening is a plausible but less commonly documented pathway for this specific compound. The reactivity would be analogous to other nitrogen nucleophiles, leading to the formation of a new N-C bond and the corresponding ring-opened γ-hydroxy acid derivative.
The azide (B81097) ion (N₃⁻) is an excellent nucleophile, often more so than amines, and it readily participates in nucleophilic acyl substitution reactions. masterorganicchemistry.comnih.gov When reacted with this compound, the azide ion is expected to attack the electrophilic carbonyl carbon of the lactone. This attack forms a tetrahedral intermediate, which subsequently collapses to cleave the ester bond, resulting in a ring-opened product. masterorganicchemistry.com The product of this reaction would be an acyl azide, specifically a γ-azido-α-sulfonamido carboxylic acid derivative. This transformation is a powerful synthetic tool, as the resulting acyl azide can undergo further reactions, such as the Curtius rearrangement, to form isocyanates and subsequently amines or carbamates. masterorganicchemistry.comnih.gov The use of azide nucleophiles has been documented in reactions with various heterocyclic systems. ntu.edu.sgmdpi.com
Lewis acids can significantly accelerate the ring-opening of lactones by activating the carbonyl group. nih.gov A Lewis acid, such as scandium triflate (Sc(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen atom of the 2-oxotetrahydrofuran moiety. tdx.cat This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. The enhanced polarization of the C=O bond facilitates the nucleophilic addition step, leading to a lower activation energy for the ring-opening process. This catalytic strategy has been successfully employed in the ring-opening benzannulations of related 2,3-dihydrofuran (B140613) acetals. nih.govmdpi.com The mechanism involves the formation of a Lewis acid-lactone complex, which is then attacked by a nucleophile, leading to the cleavage of the ring.
Organocatalysis offers a metal-free approach to lactone ring-opening, often utilized in ring-opening polymerization (ROP). mdpi.comnih.gov Bifunctional organocatalysts, such as those based on thiourea-amines or phosphonic acids, are particularly effective. rsc.org These catalysts operate through a cooperative mechanism. For the ring-opening of this compound, one part of the catalyst (e.g., a hydrogen-bond donor like a thiourea (B124793) or fluorinated alcohol) would bind to and activate the lactone's carbonyl group. nih.govrsc.org Simultaneously, the basic part of the catalyst (e.g., an amine) would activate the attacking nucleophile (such as an alcohol or amine initiator), increasing its nucleophilicity. This dual activation provides a low-energy pathway for the nucleophilic attack and subsequent ring-opening. Density functional theory (DFT) studies on the ROP of lactones have highlighted the crucial role of hydrogen bonding and proton exchange in these organocatalytic mechanisms. mdpi.com
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide |
| N-Acetylsulfanilyl chloride |
| Triethylamine |
| 2-Hydroxypyridine |
| tert-Butyl methyl ether |
| (R)-(hydroxyethylamino)sulfonamide |
| n-pentyl amine |
| Scandium triflate |
| Boron trifluoride etherate |
| N-sulfonyl homoserine lactone |
| L-Homoserine lactone |
| γ-butyrolactone |
| γ-hydroxy amide |
| acyl azide |
| isocyanate |
Regioselectivity and Stereochemical Outcomes of Ring-Opening
The ring-opening of substituted tetrahydrofuran (B95107) rings, such as in this compound, is a critical reaction class. The regioselectivity of this process, determining which carbon-oxygen bond of the lactone is cleaved, is influenced by the reaction conditions. Under basic conditions, nucleophilic attack typically occurs at the sterically least hindered position. d-nb.info In contrast, acidic conditions can lead to the protonation of the epoxide, resulting in an asymmetric elongation of the carbon-oxygen bonds and influencing the site of nucleophilic attack. d-nb.info
For related epoxy sulfonamides, the directing effect of the NH-sulfonyl group plays a significant role in controlling the regioselectivity of ring-opening reactions. organic-chemistry.org For instance, tungsten-catalyzed ring-opening of 2,3-epoxy sulfonamides has demonstrated high C3-selectivity. organic-chemistry.org This suggests that the sulfonamide moiety in this compound could similarly direct incoming nucleophiles. The stereochemistry of the starting material is often retained during these transformations, indicating a stereospecific mechanism. organic-chemistry.org While specific studies on this compound are not extensively detailed in the available literature, the principles governing the regioselectivity and stereochemistry of related lactones and sulfonamides provide a framework for predicting its behavior. d-nb.infoorganic-chemistry.orgrsc.org
Reactions Involving the Sulfonamide Functional Group
The sulfonamide group is a versatile functional handle for a variety of chemical transformations, including N-substitution, sulfonyl exchange, and palladium-catalyzed reactions.
The nitrogen atom of the primary sulfonamide in this compound is nucleophilic and can undergo various substitution reactions.
N-Alkylation: This is a common derivatization method for primary sulfonamides. organic-chemistry.org Ruthenium-catalyzed N-alkylation using alcohols as alkylating agents, via a "borrowing hydrogen" methodology, offers an efficient and atom-economical approach to synthesize N-alkylated sulfonamides. organic-chemistry.org This method has been successfully applied to primary sulfonamides, yielding secondary amines. organic-chemistry.org Another approach involves the use of alkyl halides in the presence of Lewis acids like FeCl₃ and ZnCl₂. dnu.dp.ua However, the reactivity can be influenced by the nature of the sulfonamide, with some derivatives showing lower activity. dnu.dp.ua Over-alkylation can be a competing process in these reactions.
N-Arylation: The formation of N-aryl sulfonamides can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or nonaflates. nih.govias.ac.in Copper-catalyzed N-arylation using CuI with KF/Al₂O₃ as a base and N,N'-dimethylethylenediamine as a ligand has proven effective for coupling with aryl bromides and iodides. ias.ac.in Palladium-catalyzed reactions, utilizing ligands like t-BuXPhos, are also a general method for the sulfonamidation of aryl nonaflates. nih.gov Transition-metal-free N-arylation procedures have also been developed, offering mild reaction conditions. nih.gov
A variety of N-substituted derivatives of this compound are of interest in medicinal chemistry, with some showing potential as AMPA receptor function enhancers. google.com
Table 1: Examples of N-Substitution and Derivatization Reactions of Sulfonamides
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alcohols, [Ru(p-cymene)Cl₂]₂, dppf or DPEphos | N-Alkyl Sulfonamides |
| N-Alkylation | Alkyl halides, Lewis acids (e.g., FeCl₃, ZnCl₂) | N-Alkyl Sulfonamides |
| N-Arylation | Aryl bromides/iodides, CuI, KF/Al₂O₃, N,N'-DMEDA | N-Aryl Sulfonamides |
| N-Arylation | Aryl nonaflates, Pd catalyst, t-BuXPhos, K₃PO₄ | N-Aryl Sulfonamides |
The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction has emerged as a powerful tool in click chemistry for the rapid construction of molecular connections. researchgate.netnih.gov This reaction involves the exchange of a fluoride atom attached to a sulfur(VI) center. While direct sulfonyl exchange on this compound is not explicitly detailed, the principles of SuFEx can be applied to its derivatives. For instance, sulfonyl fluorides can be synthesized from sulfonamides and subsequently used in SuFEx reactions. researchgate.net
N-heterocyclic carbenes (NHCs) have been shown to catalyze SuFEx reactions of sulfonyl fluorides with amines to produce sulfonamides. chemrxiv.org This organocatalytic approach operates under silicon- and base-free conditions. chemrxiv.org Lewis acids, such as Ca(NTf₂)₂, can also mediate the SuFEx reaction between sulfonyl fluorides and amines. chemrxiv.org These methods provide a versatile platform for creating diverse sulfonamide libraries. nih.gov
Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to various transformations of sulfonamides.
Cross-Coupling Reactions: Palladium catalysts are widely used for the N-arylation of primary sulfonamides with aryl nonaflates. nih.gov The choice of ligand, such as the biaryl phosphine (B1218219) t-BuXPhos, is crucial for achieving high catalytic activity. nih.gov Kinetic studies of these reactions suggest that reductive elimination is often the rate-limiting step. nih.gov
Three-Component Reactions: Palladium catalysis enables the synthesis of α-arylglycine derivatives through a three-component reaction of glyoxylic acid, sulfonamides, and arylboronic acids. frontiersin.org This method provides access to valuable building blocks for peptide synthesis. frontiersin.org Another three-component synthesis utilizes sulfuric chloride as a source of the sulfonyl group in a palladium-catalyzed Suzuki-Miyaura coupling to form diverse sulfonamides. rsc.org
Oxidative Catalysis: Oxidative palladium(II) catalysis offers a method for the cross-coupling of arylboron compounds with olefins under base-free conditions, which can be relevant for derivatives of this compound containing appropriate functional groups. nih.gov
Table 2: Examples of Palladium-Catalyzed Transformations of Sulfonamides
| Reaction Type | Reactants | Catalyst System | Product |
| N-Arylation | Primary sulfonamide, Aryl nonaflate | Pd catalyst, t-BuXPhos | N-Aryl sulfonamide |
| Three-Component Reaction | Glyoxylic acid, Sulfonamide, Arylboronic acid | Pd catalyst | α-Arylglycine derivative |
| Three-Component Coupling | Amine, Sulfuric chloride, Boronic acid | Pd catalyst | Di- or trisubstituted sulfonamide |
Transformations at the Tetrahydrofuran Ring System
Modifications to the tetrahydrofuran ring of this compound can lead to a diverse range of new chemical entities.
While specific examples of modifying the carbon skeleton of this compound are not prevalent in the searched literature, general strategies for modifying γ-butyrolactone rings can be considered. For instance, reactions at the α-carbon (C3) or β-carbon (C4) could introduce new substituents or alter the ring structure. The synthesis of related compounds, such as methyl 5-methylene-2-oxotetrahydrofuran-3-carboxylate, indicates that modifications leading to exocyclic double bonds are possible. ehu.es Furthermore, the synthesis of derivatives like 4-hydroxy-2-oxotetrahydrofuran-3-yl 2-oxo-2- anhydro-1,3,2-dioxaphospholane suggests that the carbon skeleton can be functionalized at the C4 position. researchgate.net Computational studies on related systems can provide insights into the feasibility and outcomes of such transformations. science.gov
Ring Expansion and Contraction Studies
The structural integrity of the γ-butyrolactone ring in this compound is subject to elegant transformations, leading to either larger or smaller heterocyclic systems. These ring expansion and contraction reactions are not merely chemical curiosities; they represent powerful strategies for accessing novel molecular scaffolds from a common precursor.
Ring Expansion:
Research into γ-butyrolactone derivatives has uncovered pathways for ring expansion, typically involving the cleavage of a ring bond and the incorporation of new atoms. One notable method involves the oxidation of a C2-substituted γ-butyrolactone. For instance, the oxidation of 2-phenylhydrazono-γ-butyrolactone generates an intermediate, 2-hydroxy-2-phenylazo-γ-butyrolactone, which can be chemically triggered to rearrange. rsc.orgrsc.org Under specific conditions, this intermediate undergoes a novel ring expansion, transforming the five-membered lactone into a six-membered tetrahydro-1,3-oxazine-2,4-dione derivative with high yield. rsc.orgrsc.org This transformation highlights a potential pathway where a suitably functionalized derivative of this compound could be induced to undergo similar expansion.
Another strategy involves the reaction of bicyclic ketone systems containing a lactone-like structure, such as Cyrene, with diazo reagents like ethyl diazoacetate. publish.csiro.au This Lewis acid-promoted reaction leads to the insertion of a carbon atom into the ring, effectively expanding it. publish.csiro.au While this is demonstrated on a related bicyclic ether, it provides a proof-of-concept for the homologation of lactone rings.
Furthermore, established synthetic routes like the Beckmann rearrangement and Baeyer-Villiger oxidation offer pathways to ring-expanded products. nih.gov Dichlorocyclobutanone precursors can be converted into γ-butyrolactam derivatives (a six-membered ring containing nitrogen) via a regioselective Beckmann ring expansion, illustrating how strategic precursor design can lead to expanded heterocyclic systems. nih.gov
Ring Contraction:
Conversely, ring contraction offers a route to highly functionalized, smaller ring systems. A key strategy involves the use of δ-lactones (six-membered rings) that possess a good leaving group at the α-position (the carbon adjacent to the carbonyl). When these compounds are treated with a nucleophilic base, such as methoxide (B1231860) in methanol, they undergo a fascinating ring contraction. rsc.org The mechanism involves nucleophilic attack at the carbonyl carbon, followed by ring opening. The original ring oxygen then acts as an internal nucleophile, attacking the carbon where the leaving group was located, resulting in the formation of a five-membered tetrahydrofuran ring with a newly formed ester group. This process is highly stereocontrolled and provides excellent yields. rsc.org
This principle is directly applicable to understanding the potential reactivity of this compound's own precursors or derivatives. For example, a δ-lactone with a sulfonate or other leaving group at the α-position could be a viable substrate for contraction to a tetrahydrofuran core, installing the desired functionality. The efficiency and stereochemical outcome of such a reaction would be of significant interest.
Table 1: Ring Transformation Strategies for Lactone Derivatives
| Transformation | Starting Moiety | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Ring Expansion | 2-Phenylhydrazono-γ-butyrolactone | Oxidation (e.g., with lead tetraacetate), followed by rearrangement | Tetrahydro-1,3-oxazine-2,4-dione | rsc.orgrsc.org |
| Ring Expansion | Dichlorocyclobutanone | O-(Mesitylenesulfonyl)hydroxylamine (Tamura's reagent) | γ-Butyrolactam | nih.gov |
| Ring Contraction | δ-Lactone with α-leaving group | Methanol, Base (e.g., K₂CO₃) | Methyl tetrahydrofuran-α-carboxylate | rsc.org |
Reaction Pathway Divergence and Selectivity Control in Compound Transformations
The ability to control reaction pathways is a cornerstone of modern synthetic chemistry. For a molecule like this compound, which possesses multiple reactive sites, achieving selectivity is paramount for its use as a synthetic building block. Research on related γ-butyrolactone systems demonstrates that reaction outcomes can be precisely steered by the careful choice of catalysts and reaction conditions.
One powerful example of selectivity control is seen in the synthesis of substituted γ-butyrolactones from aliphatic aldehydes. organic-chemistry.org In a one-pot process involving crotylboration, the reaction pathway can be directed to form one of two distinct isomers based on the acidity of the catalyst. The use of milder Lewis acids such as zinc triflate (Zn(OTf)₂) selectively yields β,γ-disubstituted-α-methylene-γ-butyrolactones. In contrast, employing a strong Brønsted acid like triflic acid (CF₃SO₃H) exclusively produces γ-substituted-α-alkylidene-γ-butyrolactones. organic-chemistry.org This divergence is governed by whether the reaction proceeds through a direct lactonization or an oxonia-Cope rearrangement, a choice dictated by the catalyst's strength. organic-chemistry.org
The influence of catalysts on selectivity is also evident in N-heterocyclic carbene (NHC)-catalyzed reactions. In the synthesis of β,γ-diaryl-γ-butyrolactones, the steric properties of the N-aryl substituents on the NHC catalyst play a crucial role in determining the diastereoselectivity of the product. nii.ac.jp This highlights how the chiral environment created by the catalyst can direct the approach of the reactants to favor the formation of a specific stereoisomer.
Furthermore, reaction conditions such as temperature and the order of reagent addition can dramatically alter the outcome of a transformation. In a double Reformatsky reaction designed to produce highly substituted γ-butyrolactones, stepwise addition of reagents and careful temperature control were essential to maximize the yield of the desired product and minimize the formation of side products. nih.gov
A particularly relevant study investigated the rearrangement of a C3-substituted γ-butyrolactone, S-(2-oxotetrahydrofuran-3-yl)-N-(4-methoxyphenyl)isothiuronium bromide. The transformation of this compound into a thiazolidinone derivative proceeds through multiple, distinct mechanistic pathways depending on the pH of the solution. acs.org Kinetic studies revealed the existence of zwitterionic, neutral, and anionic intermediates, with the dominant reaction pathway shifting as the pH changes from highly acidic to basic conditions. acs.org This demonstrates a clear case of reaction pathway divergence controlled by a simple, adjustable parameter.
Table 2: Factors Influencing Selectivity in γ-Butyrolactone Transformations
| Reaction Type | Controlling Factor | Outcome | Mechanism/Rationale | Reference |
|---|---|---|---|---|
| Crotylboration/Lactonization | Catalyst Acidity (Lewis vs. Brønsted) | Formation of different constitutional isomers | Direct lactonization vs. Oxonia-Cope rearrangement | organic-chemistry.org |
| NHC-Catalyzed Annulation | Steric properties of catalyst substituents | High diastereoselectivity (β,γ-trans) | Steric hindrance in the catalyst's chiral pocket | nii.ac.jp |
| Isothiuronium Salt Rearrangement | pH of the reaction medium | Pathway shifts through different intermediates (zwitterionic, neutral, anionic) | Protonation state of intermediates affects their stability and subsequent reaction steps | acs.org |
| Double Reformatsky Reaction | Temperature and order of reagent addition | Optimization of yield for pentasubstituted γ-butyrolactone | Control over competing reaction pathways and intermediate stability | nih.gov |
These findings collectively underscore the sophisticated chemical behavior of the γ-butyrolactone scaffold. For this compound, these principles imply that its reactivity can be finely tuned. The sulfonamide group, with its unique electronic and steric properties, would undoubtedly play a significant role in directing the course of such transformations, opening up a rich field for further mechanistic investigation and synthetic application.
Derivatives and Structural Analogs of 2 Oxotetrahydrofuran 3 Sulfonamide
Design Principles for Derivative Libraries
The design of derivative libraries of 2-oxotetrahydrofuran-3-sulfonamide is guided by established medicinal chemistry principles. The primary goal is to systematically explore the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity. Key strategies include:
Modification of the Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore, and its N-H proton can be readily substituted. nih.gov Introducing aryl, heteroaryl, alkyl, and cycloalkyl groups allows for the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. mdpi.comokstate.edu These changes can significantly impact the compound's interaction with biological targets.
Functionalization of the Lactone Ring: The tetrahydrofuran (B95107) ring, also known as a γ-butyrolactone, offers multiple positions for substitution. Introducing substituents can alter the compound's steric profile and conformational flexibility, which can influence its binding affinity to target proteins.
Bioisosteric Replacement: Replacing the sulfonamide or lactone moieties with other functional groups that have similar electronic and steric properties can lead to the discovery of novel analogs with improved pharmacological profiles.
These design principles are often implemented using combinatorial chemistry and parallel synthesis techniques to rapidly generate large and diverse libraries of compounds for biological screening.
Synthesis of N-Substituted Sulfonamide Analogs
The synthesis of N-substituted analogs of this compound is a key strategy for exploring the chemical space around this scaffold. These modifications can be broadly categorized into the introduction of aromatic and aliphatic substituents on the sulfonamide nitrogen.
Aryl and Heteroaryl Sulfonamide Derivatives
The introduction of aryl and heteroaryl groups onto the sulfonamide nitrogen has been a major focus of synthetic efforts. These modifications are often pursued to enhance the biological activity of the parent compound. nih.govmdpi.com
A common synthetic route involves the reaction of (S)-3-aminodihydrofuran-2-one with a substituted arylsulfonyl chloride in the presence of a base like triethylamine (B128534). mdpi.com This approach has been successfully used to prepare a variety of N-aryl sulfonamide derivatives. For instance, reacting (S)-3-aminodihydrofuran-2-one with N-acetylsulfanilyl chloride yields (S)-N-(4-acetamidophenylsulfonyl)-3-amino-γ-butyrolactone, which can be subsequently deprotected to provide the corresponding 4-aminophenylsulfonamide derivative. mdpi.com This intermediate can then be further functionalized by reacting it with various acid chlorides to produce a library of N-acylphenylsulfonamide analogs. mdpi.com
Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have also been employed for the synthesis of N-aryl and N-heteroaryl sulfonamides. hilarispublisher.com These palladium- or nickel-catalyzed reactions allow for the coupling of aryl or heteroaryl halides with the primary sulfonamide, providing a versatile and efficient route to a wide range of derivatives. nih.govhilarispublisher.comprinceton.edu These methods are often tolerant of a wide variety of functional groups, making them suitable for late-stage functionalization in the synthesis of complex molecules. nih.govprinceton.edu
Table 1: Examples of Synthesized N-Aryl/Heteroaryl this compound Derivatives
| Compound Name | Synthetic Method | Starting Materials | Reference |
| (S)-N-(4-Acetamidophenylsulfonyl)-3-amino-γ-butyrolactone | Acylation | (S)-3-Aminodihydrofuran-2-one, N-Acetylsulfanilyl chloride | mdpi.com |
| (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide | Hydrolysis | (S)-N-(4-Acetamidophenylsulfonyl)-3-amino-γ-butyrolactone | mdpi.comsemanticscholar.org |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide | Acylation | (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide, Benzoyl chloride | mdpi.com |
| (S)-2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide | Acylation | (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide, 2-Fluorobenzoyl chloride | semanticscholar.org |
| (S)-3-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide | Acylation | (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide, 3-Fluorobenzoyl chloride | semanticscholar.org |
Alkyl and Cycloalkyl Sulfonamide Derivatives
The synthesis of N-alkyl and N-cycloalkyl sulfonamide derivatives of this compound allows for the exploration of the effects of aliphatic substituents on biological activity. These groups can influence the compound's lipophilicity and steric bulk.
The general synthetic approach for these derivatives is similar to that of their aryl counterparts, involving the reaction of (S)-3-aminodihydrofuran-2-one with an appropriate alkyl- or cycloalkylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Alternatively, modern synthetic methods, such as nitrogen-centered radical approaches, have been developed for the installation of sulfonamide units onto various scaffolds, which could be adapted for the synthesis of N-alkyl derivatives of this compound. okstate.edursc.org Additionally, cascade annulation reactions of 2-alkynyl-N,N-dialkylanilines have been used to synthesize N-alkyl-3-sulfonylindoles, demonstrating another potential synthetic strategy. elsevierpure.comrsc.org
Table 2: Examples of N-Alkyl/Cycloalkyl Sulfonamide Derivatives of 2-Oxotetrahydrofuran
| Compound Name | General Synthetic Approach | Key Reagents | Reference |
| (S)-N-Alkyl-(2-oxotetrahydrofuran-3-yl)sulfonamide | Sulfonylation of amine | (S)-3-Aminodihydrofuran-2-one, Alkylsulfonyl chloride | semanticscholar.org |
| (S)-N-Cycloalkyl-(2-oxotetrahydrofuran-3-yl)sulfonamide | Sulfonylation of amine | (S)-3-Aminodihydrofuran-2-one, Cycloalkylsulfonyl chloride | google.com |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide | Acylation | (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide, Hexanoyl chloride | semanticscholar.org |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide | Acylation | (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide, Heptanoyl chloride | semanticscholar.org |
Functionalization of the Tetrahydrofuran Ring
Modification of the tetrahydrofuran ring of this compound provides another avenue for creating structural diversity and modulating biological activity. These modifications can range from the introduction of simple substituents to the construction of more complex fused and spirocyclic systems.
Introduction of Alkyl and Heteroatomic Substituents
The introduction of alkyl and heteroatomic substituents onto the tetrahydrofuran ring can significantly alter the steric and electronic properties of the molecule. This can be achieved through various synthetic strategies, including the use of substituted starting materials or the direct functionalization of the pre-formed lactone ring.
For example, starting with a substituted α-amino acid, one can synthesize the corresponding substituted 3-amino-γ-butyrolactone, which can then be converted to the desired sulfonamide derivative. Alternatively, direct functionalization of the tetrahydrofuran ring can be achieved through reactions such as alkylation or the introduction of heteroatoms via nucleophilic substitution or other ring-opening and closing strategies. nih.gov For instance, triflic anhydride (B1165640) (Tf2O) has been shown to activate the tetrahydrofuran ring, enabling regioselective ring-opening with various nucleophiles. nih.gov
Formation of Fused and Spiro Ring Systems
The construction of fused and spiro ring systems involving the this compound scaffold can lead to conformationally constrained analogs with potentially enhanced selectivity for their biological targets. These complex structures can be synthesized through various cyclization strategies.
Fused ring systems can be formed by creating a new ring that shares two atoms with the tetrahydrofuran ring. masterorganicchemistry.com This can be achieved through intramolecular cyclization reactions, where a substituent on the tetrahydrofuran ring or the sulfonamide moiety reacts with another part of the molecule.
Spiro ring systems are characterized by two rings sharing a single carbon atom. masterorganicchemistry.com The synthesis of spirocyclic derivatives of this compound could be envisioned through intramolecular cyclization reactions of appropriately substituted precursors. For instance, radical cascade processes have been utilized to create spiro-bicyclic ring systems. researchgate.net Additionally, palladium-catalyzed cascade reactions have been employed to construct spirocyclic nitrogen heterocycles. bris.ac.uk While not specifically reported for this compound, these methods demonstrate the feasibility of constructing such complex architectures.
Homologous Series and Chain Length Variations in Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. A common strategy in medicinal chemistry and chemical biology is the development of homologous series, where the length of an alkyl or acyl chain is systematically varied. This approach allows for the fine-tuning of properties such as lipophilicity, solubility, and target binding affinity.
In derivatives of this compound, chain length variation is typically introduced on the sulfonamide nitrogen or as part of a substituent on an aromatic ring attached to the sulfonamide group. Research has shown that N-acyl homoserine lactones, which are structurally related, exhibit biological activities that are highly dependent on the length and nature of the N-acyl chain. For instance, N-butyryl-L-homoserine lactone (N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide) is a known quorum-sensing molecule. By extending this chain, researchers can explore structure-activity relationships.
Studies have involved the synthesis of a series of N-sulfonyl-homoserine lactones. nih.gov For example, derivatives have been prepared by reacting (S)-3-aminodihydrofuran-2-one with various sulfonyl chlorides or by acylating the sulfonamide nitrogen with different acid chlorides. These modifications result in a homologous series where the primary difference is the number of methylene (B1212753) units or the nature of the R group attached to the sulfonyl or acyl moiety. The preference for straight, lipophilic structures at the inhibitor-binding sites of certain enzymes suggests that increasing chain length can enhance potency, a principle observed in related aromatic amides. nih.gov The general synthetic accessibility of sulfonamides allows for the attachment of a wide variety of organic groups, facilitating the creation of diverse derivative libraries. frontiersrj.com
The table below presents examples of derivatives with varying chain lengths and structures.
Interactive Data Table: Examples of this compound Derivatives with Chain Variations
| Compound Name | Modifying Group | Key Structural Feature | Source |
|---|---|---|---|
| (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide | 4-Aminophenylsulfonyl | Aromatic sulfonamide core | nih.gov |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)propionamide | Propionyl group | Short-chain acyl group on the phenyl ring | nih.gov |
| N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide | Butyryl group | C4 acyl chain attached to the amine | |
| N-[(3S)-2-Oxotetrahydrofuran-3-Yl]hexanamide | Hexanoyl group | C6 acyl chain attached to the amine | ebi.ac.uk |
| (S,Z)-N-(2-oxotetrahydrofuran-3-yl)tetradec-9-enamide | (Z)-tetradec-9-enoyl | Long, unsaturated C14 acyl chain | aablocks.com |
| (-)-(S)–N-(4-Methoxyphenethyl)-2-nitro-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide | 4-Methoxyphenethyl and 2-nitrophenylsulfonyl | Multiple complex substituents | nih.gov |
Stereoisomeric and Diastereomeric Derivatives
The this compound scaffold possesses an inherent chiral center at the C3 position of the tetrahydrofuran ring. The stereochemistry at this position is crucial for biological activity and is often derived from L-homoserine, resulting in the (S)-configuration. nih.gov When additional chiral centers are introduced into the molecule through derivatization, diastereomers can be formed. The synthesis, separation, and characterization of these stereoisomers are critical for understanding their distinct three-dimensional structures and biological functions.
The formation of diastereomers is a common outcome in the synthesis of complex derivatives. For example, in the synthesis of certain 1,4-oxazepane (B1358080) derivatives from polymer-supported homoserine, the reaction yielded mixtures of C2 R,S diastereomers. nih.govrsc.org Detailed NMR analysis, including the examination of homonuclear coupling constants (³J), was necessary to differentiate between the diastereomers, such as 7b²R and 7b²S. nih.govrsc.org While the chemical shifts showed only minor differences, the splitting patterns of key protons were distinct, allowing for unambiguous assignment of the relative configurations. nih.govrsc.org
In other instances, the synthesis can lead to diastereomeric products that are difficult to resolve. The preparation of N-((S)-2-Oxotetrahydrofuran-3-yl)-2-(undecylsulfinyl)acetamide resulted in diastereomeric sulfoxides that were not separated under the reported conditions. acs.org This highlights a practical challenge in stereoselective synthesis involving this scaffold. The potential for multiple chiral centers can lead to highly complex structures, as seen in patented compounds where several stereocenters are defined. google.com The ability to control the stereochemical outcome—generating a single stereoisomer or a specific ratio of diastereomers—is a significant goal in synthetic strategies targeting these molecules. thieme-connect.de
The following table summarizes key research findings related to stereoisomeric derivatives.
Interactive Data Table: Research on Stereoisomers of this compound Derivatives
| Derivative Class | Stereochemical Feature | Research Finding | Source |
|---|---|---|---|
| 1,4-Oxazepane-5-carboxylic acids | Formation of C2 R,S diastereomers | Diastereomers were formed in a 45:55 or 72:28 ratio depending on the solid-phase resin used. Isomers were separable by RP-HPLC and characterized by NMR. | nih.govrsc.org |
| N-((S)-2-Oxotetrahydrofuran-3-yl)-2-(undecylsulfinyl)acetamide | Diastereomeric sulfoxides | Synthesis produced a 1:1 mixture of diastereomers at the sulfur atom, which were not resolved. | acs.org |
| N-((S)-2-oxotetrahydrofuran-3-yl)methanesulfonamide derivative | Multiple defined stereocenters | A complex derivative, (S)-N-((S)-1-((R)-2,2-dimethyl-4-oxo-tetrahydrofuran-3-yl)-2-phenylethyl)-N-((S)-2-oxotetrahydrofuran-3-yl)methanesulfonamide, was described, illustrating high stereochemical complexity. | google.com |
| Morpholine Congeners | Major diastereomer isolation | In related syntheses, reactions often produced diastereomeric mixtures, from which only the major isomer could be isolated and characterized. | nih.gov |
Advanced Characterization and Analytical Methodologies in 2 Oxotetrahydrofuran 3 Sulfonamide Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural analysis of 2-Oxotetrahydrofuran-3-sulfonamide, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of sulfonamide derivatives containing the 2-oxotetrahydrofuran moiety displays characteristic signals. For instance, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet at a high chemical shift, often between δ 8.78 and 10.15 ppm. rsc.org Protons on the tetrahydrofuran (B95107) ring appear as multiplets in the δ 1.80–4.50 ppm range. Specifically, the methine proton at the C3 position (adjacent to the sulfonamide) and the methylene (B1212753) protons at the C4 and C5 positions show distinct splitting patterns and chemical shifts due to their differing electronic environments. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the lactone ring is typically observed at a downfield chemical shift, around δ 174-175 ppm. nih.gov The carbon atoms of the tetrahydrofuran ring resonate at distinct positions, for example, the C3 carbon bearing the sulfonamide group appears around δ 51 ppm, while the C5 carbon adjacent to the ring oxygen is found near δ 65 ppm. nih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): While specific DEPT data for the title compound is not detailed in the provided search results, this technique is routinely used in conjunction with ¹H and ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which is essential for unambiguously assigning the signals of the tetrahydrofuran ring.
Table 1: Representative NMR Data for a Derivative, (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide nih.gov
| Atom | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| C=O (lactone) | - | 174.5 |
| C=O (amide) | - | 171.9 |
| Aromatic C | - | 142.9, 134.9, 127.7, 118.5 |
| C5-H₂ (ring) | 4.34–4.31 (m), 4.22–4.21 (m) | 65.1 |
| C3-H (ring) | 4.11–4.07 (m) | 51.3 |
| C4-H₂ (ring) | 2.11–2.09 (m), 1.81–1.79 (m) | 29.4 |
| NH (sulfonamide) | 8.16 (d) | - |
| NH (acetamide) | 10.26 (s) | - |
*Note: Data is for a closely related derivative and serves as a representative example. "m" denotes multiplet, "d" denotes doublet, "s" denotes singlet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum will prominently feature a strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically in the range of 1770–1780 cm⁻¹. rsc.org The sulfonamide group gives rise to several distinct bands: two asymmetric and symmetric stretching vibrations for the S=O group are expected around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide appears in the region of 3144–3349 cm⁻¹. rsc.org
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives rsc.orgrsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretch | 3144–3349 |
| C=O (Lactone) | Stretch | ~1780 |
| S=O (Sulfonamide) | Asymmetric Stretch | ~1340 |
| S=O (Sulfonamide) | Symmetric Stretch | ~1160 |
| S-N (Sulfonamide) | Stretch | 895-914 |
Mass Spectrometry (EI-MS, ESI-HRMS, GC-MS, LC-MS, MS-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.
EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the molecule is fragmented, providing a characteristic pattern that can be used for structural elucidation. While specific fragmentation patterns for the title compound are not detailed, related structures show the protonated molecular ion [M+H]⁺. nih.gov
ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry): ESI is a soft ionization technique suitable for polar molecules like this compound, often yielding the protonated molecular ion [M+H]⁺ or other adducts. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula with high confidence. For example, a derivative, (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide, showed a calculated m/z for [M+H]⁺ of 369.1484, with a found value of 369.1477, confirming its molecular formula. nih.gov
GC-MS and LC-MS: When coupled with chromatographic methods, mass spectrometry allows for the separation and identification of the compound in complex mixtures. LC-MS is particularly well-suited for the analysis of this compound due to its polarity. bldpharm.com
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and its derivatives. Reversed-phase HPLC, typically using a C18 column, is commonly employed. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compound. google.com Detection is often performed using a UV detector at a wavelength where the compound or its chromophoric derivatives absorb, such as 210 nm or 235 nm. google.com Chiral HPLC can also be utilized to determine the enantiomeric purity of stereoisomers. nih.gov The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Purity levels of ≥95% are standard for research-grade compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While less common for polar, non-volatile compounds like sulfonamides without prior derivatization, GC-MS can be used for the analysis of related, more volatile precursors or derivatives. google.com The technique provides retention time data for the compound and a mass spectrum that can be compared to spectral libraries for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. leeder-analytical.com This combination is highly effective for the analysis of sulfonamides, allowing for their sensitive and accurate determination in various matrices. hpst.czchromatographyonline.com
In the context of this compound research, LC-MS serves as a primary tool for confirming molecular identity and assessing purity. The liquid chromatography component separates the target compound from impurities or byproducts based on its physicochemical properties, such as polarity. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
For sulfonamides, positive electrospray ionization (ESI) is a commonly selected ionization mode, as the sulfonamide group can be readily protonated, typically under acidic mobile phase conditions. hpst.cz High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition and confirmation of the molecular formula of this compound. leeder-analytical.comnih.gov
Tandem mass spectrometry (MS/MS) further enhances analytical specificity. In this mode, the molecular ion of the target compound is selected and fragmented to produce a characteristic pattern of product ions. By monitoring specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), analysts can achieve exceptional sensitivity and selectivity, enabling quantification even at very low concentrations. leeder-analytical.comchromatographyonline.com
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Chromatography | Reverse-Phase (e.g., C18 column) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acidified water (e.g., with formic acid) and an organic modifier (e.g., acetonitrile or methanol). hpst.cz | Enables gradient elution for separation and promotes ionization. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). hpst.cz | Efficiently protonates the sulfonamide functional group for detection. |
| MS Analysis | Full Scan (for identification), MS/MS (for structural confirmation). leeder-analytical.com | Provides molecular weight and fragmentation data. |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). chromatographyonline.com | Offers high selectivity and sensitivity for quantification. |
Chiral Chromatography for Enantiomeric Purity Analysis
Due to the presence of a stereocenter at the C3 position of the tetrahydrofuran ring, this compound can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity, or enantiomeric excess (ee), is critical. Chiral chromatography is the state-of-the-art technique for this purpose. jiangnan.edu.cn
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. uni-muenchen.de The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. uni-muenchen.de High-performance liquid chromatography (HPLC) is the most common platform for this analysis.
For compounds related to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., DAICEL Chiralpak columns), have proven effective. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com The enantiomeric excess is then calculated by comparing the integrated peak areas of the two enantiomers. For instance, research on a related N-sulfonyl homoserine lactone derivative demonstrated the successful determination of an enantiomeric excess of 99.2% using chiral HPLC. mdpi.com
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) |
| Column | DAICEL AYH Chiralpak |
| Mobile Phase | 70:30 Hexane/Ethanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV (Wavelength dependent on chromophore) |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. numberanalytics.comunizar-csic.es This method provides precise information about bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. unizar-csic.es For a chiral molecule like this compound, single-crystal X-ray diffraction is particularly powerful as it can be used to determine the absolute configuration of the stereocenter (i.e., whether it is the R or S enantiomer).
The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. mit.edu By analyzing the positions and intensities of the spots in this pattern, a complete model of the crystal structure can be built. mit.edu
This analysis reveals not only the intramolecular structure but also the intermolecular interactions, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. unizar-csic.es Understanding the conformation of the sulfonamide group is particularly important, and solid-state data from crystal structures can provide valuable insights that complement theoretical calculations. nih.gov In cases where obtaining a suitable single crystal is difficult, X-ray powder diffraction (XRPD) can be used to characterize the material, for example, to identify different polymorphic forms, which may have different physical properties. americanpharmaceuticalreview.com
| Structural Information | Description |
|---|---|
| Molecular Connectivity | Confirms the covalent bonding framework of the molecule. |
| Molecular Conformation | Provides precise data on bond lengths, bond angles, and torsion angles. unizar-csic.es |
| Absolute Configuration | Unambiguously determines the R/S configuration at the chiral center for an enantiopure crystal. unizar-csic.es |
| Crystal Packing | Reveals intermolecular interactions (e.g., hydrogen bonding) and the arrangement of molecules in the unit cell. unizar-csic.es |
| Unit Cell Parameters | Determines the dimensions (a, b, c) and angles (α, β, γ) of the crystal's unit cell. unizar-csic.es |
Theoretical and Computational Studies on 2 Oxotetrahydrofuran 3 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in defining the fundamental characteristics of 2-Oxotetrahydrofuran-3-sulfonamide. These methods, rooted in quantum mechanics, offer precise predictions of molecular properties.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G+(d,p), have been successfully employed to optimize molecular geometries and explore electronic properties. nih.gov These studies are crucial for understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which in turn dictates its reactivity and intermolecular interactions.
The molecular structure of sulfonamides can be complex, and DFT helps in determining the most stable arrangement of atoms. nih.gov The method provides detailed information on bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description. Furthermore, DFT is used to calculate electronic properties such as orbital energies (HOMO and LUMO), which are fundamental to understanding the chemical reactivity and kinetic stability of the molecule. journaljpri.com
| Parameter | Typical Value Range |
| S-N Bond Length | 1.6 - 1.7 Å |
| S-O Bond Length | 1.4 - 1.5 Å |
| C-S Bond Length | 1.7 - 1.8 Å |
| C-N Bond Length | 1.4 - 1.5 Å |
| O-S-O Bond Angle | 118° - 122° |
| C-S-N Bond Angle | 105° - 110° |
Conformational Analysis and Energetics
The flexibility of the tetrahydrofuran (B95107) ring and the sulfonamide group allows this compound to exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are used to identify the stable conformers and to calculate their relative energies. researchgate.net
For similar cyclic structures like lactones, studies have shown the existence of various conformations such as envelope and twisted forms. rsc.org The relative energies of these conformers determine their population at a given temperature. Understanding the conformational landscape is critical as the biological activity of a molecule can be dependent on its specific three-dimensional shape. For instance, in related lactone structures, the position of substituents (axial vs. equatorial) can significantly impact their properties. rsc.org
Spectroscopic Property Prediction and Validation
Quantum chemical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.gov For example, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govjournaljpri.com
The agreement between calculated and experimental spectra serves as a strong indicator of the accuracy of the computed molecular structure and electronic properties. nih.gov For instance, the calculated 1H and 13C NMR chemical shifts for sulfonamide derivatives have shown good correlation with experimental values. nih.gov Similarly, predicted IR spectra can help in the assignment of vibrational bands observed in experimental measurements.
Molecular Modeling and Simulation Approaches
Beyond the quantum chemical calculations on the isolated molecule, molecular modeling and simulation techniques are used to explore its interactions with other molecules, particularly biological macromolecules.
Computational Design of Compound Scaffolds and Ligands
The 2-oxotetrahydrofuran and sulfonamide moieties are both recognized as important pharmacophores in drug discovery. Computational methods are increasingly used to design novel molecular scaffolds and ligands that incorporate these and other functional groups. nih.govnih.gov These approaches aim to create new molecules with desired biological activities by systematically modifying a core structure. nih.gov
The design process often involves creating a virtual library of compounds and then using computational tools to predict their properties, such as binding affinity to a target protein. nih.gov This allows for the prioritization of molecules for synthesis and experimental testing, thereby accelerating the drug discovery process.
Molecular Interaction Studies via Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to study the interaction between a small molecule ligand, such as this compound, and a protein target. frontiersin.org
Docking simulations can provide valuable insights into the binding mode of a ligand within the active site of a protein. mdpi.com These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, docking studies on sulfonamide-based inhibitors have been used to understand their binding to enzymes like carbonic anhydrase. mdpi.com The results of docking studies can guide the optimization of lead compounds to improve their potency and selectivity. frontiersin.org
Table 2: Key Intermolecular Interactions Identified in Docking Studies of Sulfonamide-Based Ligands Note: This table is a generalized representation based on docking studies of various sulfonamide compounds with protein targets.
| Interaction Type | Interacting Residues (Example) |
| Hydrogen Bonding | Thr, Asn, Gln |
| Ionic Interactions | Zn²⁺ (in metalloenzymes) |
| Hydrophobic Interactions | Leu, Val, Phe |
| Pi-Stacking | Phe, Tyr, Trp |
Molecular Dynamics Simulations for Conformational Space Exploration
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For a molecule like this compound, understanding the accessible conformations of the tetrahydrofuran ring is crucial. The tetrahydrofuran ring is not planar and undergoes a low-frequency vibrational motion known as pseudorotation, alternating between various "twisted" (C₂) and "bent" or "envelope" (Cₛ) conformations. aip.orgresearchgate.net These conformational shifts can profoundly influence how the molecule interacts with biological targets. aip.org
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of molecules over time. rsc.orgutwente.nl By simulating the atomic motions of the molecule in a defined environment (e.g., in a solvent like water), MD can reveal the preferred conformations, the energy barriers between them, and their relative populations. researchgate.netchemicalpapers.com All-atom MD simulations, in particular, provide a detailed picture of molecular behavior by treating all atoms explicitly. rsc.orgutwente.nl
For this compound, an MD simulation would typically involve:
Parameterization: Assigning a force field (e.g., OPLS, CHARMM, GAFF) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. researchgate.netsci-hub.se
System Setup: Placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for every atom over a series of time steps (femtoseconds), generating a trajectory that maps the molecule's dynamic behavior. sci-hub.se
Analysis of the resulting trajectory would provide key insights into the molecule's flexibility, including the puckering of the lactone ring and the orientation of the sulfonamide substituent.
Table 1: Representative Data from a Hypothetical MD Simulation of this compound
| Conformational State | Ring Pucker Descriptor (Phase Angle, Δ) | Key Dihedral Angle (C2-C3-S-N) | Relative Population (%) |
| Envelope (E₃) | ~18° | -65° | 45% |
| Twisted (³T₂) | ~-36° | -80° | 35% |
| Envelope (⁴E) | ~-162° | 170° | 15% |
| Other | Various | Various | 5% |
Note: This table is illustrative and presents hypothetical data based on typical conformational analyses of tetrahydrofuran derivatives. The actual values would need to be determined by a specific MD simulation.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions at a molecular level. researchgate.netnih.gov These methods allow for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. mdpi.comnih.gov
For this compound, computational studies could investigate various reactions, including its synthesis or potential degradation pathways. For instance, a common route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. DFT calculations could model this process to:
Predict Reactive Sites: Identify the most likely atoms to participate in the reaction based on calculated electronic properties like atomic charges or frontier molecular orbitals. researchgate.net
Determine Reaction Pathways: Map the step-by-step process of bond breaking and formation. Studies on the oxidation of sulfonamides, for example, have used DFT to show that the reaction is often initiated at the amino group, proceeding through a transition state complex. nih.gov
Calculate Energy Barriers: Determine the activation energy for each step, which is crucial for understanding the reaction kinetics. A lower energy barrier indicates a faster reaction step. nih.gov
A computational investigation into the chlorination of sulfonamides, for example, successfully predicted that the key step, Cl-substitution, had the lowest free energy barrier among several possible pathways. researchgate.net Similarly, studies on the metabolism of sulfonamides by enzymes like Cytochromes P450 have used DFT to map out complex reaction profiles, including hydroxylation and fragmentation. acs.org
Table 2: Hypothetical DFT-Calculated Energies for a Key Step in a Reaction
| Species | Description | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Reactants | Separated Precursors | 0.0 | 0.0 |
| Transition State | Highest energy point on the reaction coordinate | +22.5 | +25.0 |
| Products | Final reaction products | -15.8 | -14.2 |
Note: This table provides hypothetical energy values for an illustrative reaction. The B3LYP functional with a 6-311G+(d,p) basis set is a common choice for such calculations. nih.gov
Structure-Property Relationship Investigations through Computational Methods
Investigating the relationship between a molecule's structure and its properties (e.g., biological activity, toxicity, solubility) is a cornerstone of modern drug discovery and materials science. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational tool for this purpose. QSAR models are mathematical equations that correlate the variation in a property with variations in molecular descriptors. nih.govscholarsresearchlibrary.com
These descriptors are numerical values derived from the molecule's computed structure and can be categorized as electronic, steric, topological, or thermodynamic. nih.govscholarsresearchlibrary.com For this compound, DFT calculations could be used to obtain a wide range of descriptors to build predictive QSAR models. nih.govresearchgate.net
Electronic Descriptors: These describe the electronic distribution in the molecule. They include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (related to chemical reactivity), dipole moment (related to polarity), and partial atomic charges. researchgate.net
Steric and Topological Descriptors: These relate to the molecule's size, shape, and connectivity. Examples include molecular weight, LogP (partition coefficient, related to hydrophobicity), and various surface area and volume calculations. scholarsresearchlibrary.comscispace.com
Thermodynamic Descriptors: These include the total energy, enthalpy, and entropy, which can be related to the molecule's stability. nih.gov
By calculating these descriptors for a series of related sulfonamide compounds with known biological activity, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. scispace.combohrium.com Studies have shown that properties like the inhibition of enzymes are often influenced by a combination of energy, polarity, and reactivity descriptors. nih.gov
Table 3: Hypothetical Molecular Descriptors for this compound
| Descriptor | Description | Hypothetical Value | Method |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.2 eV | DFT/B3LYP/6-31G |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | Reactivity Index | 5.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | Polarity Index | 4.8 Debye | DFT/B3LYP/6-31G |
| LogP | Hydrophobicity | -0.85 | ALOGPS |
| Molecular Weight | Mass of the molecule | 179.18 g/mol | N/A |
Note: This table presents hypothetical descriptor values. The actual values would require specific calculations.
Synthetic and Material Science Applications of 2 Oxotetrahydrofuran 3 Sulfonamide Scaffolds
Utilization as Synthetic Building Blocks and Intermediates
The inherent reactivity and defined stereochemistry of the 2-oxotetrahydrofuran-3-sulfonamide moiety make it a crucial intermediate and building block in the synthesis of a wide range of organic compounds.
Precursors in Multi-Step Organic Synthesis
The this compound scaffold serves as a key precursor in numerous multi-step synthetic pathways. savemyexams.com Its functional groups, the lactone and the sulfonamide, can be selectively modified to introduce diverse functionalities and build molecular complexity. For instance, the sulfonamide nitrogen can be readily alkylated or acylated, while the lactone ring can undergo ring-opening reactions to yield linear derivatives. mdpi.com This versatility allows for the construction of intricate molecular architectures.
A notable application is in the synthesis of complex pharmaceutical intermediates. For example, during the synthesis of Baricitinib, a Janus kinase inhibitor, an impurity identified as N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide was isolated and characterized. nih.gov This highlights the role of the this compound core in the formation of complex, medicinally relevant molecules. nih.gov Furthermore, derivatives of this scaffold have been synthesized and evaluated as potential inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov
The synthesis of N-sulfonyl homoserine lactone derivatives provides another example of the utility of this scaffold. mdpi.com Starting from L-homoserine lactone, a multi-step synthesis involving the introduction of a sulfonamide group at the 3-position of the tetrahydrofuran (B95107) ring has been developed. mdpi.com These derivatives are of interest for their potential biological activities. mdpi.com The general synthetic approach often involves the reaction of an appropriate sulfonyl chloride with 3-amino-tetrahydrofuran-2-one or its derivatives. mdpi.comresearchgate.net
Table 1: Examples of Multi-Step Syntheses Involving this compound Intermediates
| Starting Material | Target Molecule Class | Key Synthetic Step | Reference |
| L-Homoserine Lactone | N-Sulfonyl Homoserine Lactones | Sulfonylation of the amine group | mdpi.com |
| 3-Aminotetrahydrofuran-2-one | Baricitinib Impurity | Formation of a complex heterocyclic system | nih.gov |
| Substituted Anilines | Diaryl Sulfonamides | Sandmeyer-type sulfonyl chloride synthesis followed by amination | organic-chemistry.org |
Scaffolds for Diverse Chemical Libraries
The this compound framework is an excellent scaffold for the generation of diverse chemical libraries. frontiersrj.com Its core structure can be systematically modified at multiple points, allowing for the creation of a large number of structurally related compounds for screening purposes. The ability to introduce a wide range of substituents on the sulfonamide nitrogen and to modify the lactone ring enables the exploration of a broad chemical space. frontiersrj.com
The development of N-sulfonyl homoserine lactone derivatives as quorum sensing inhibitors in bacteria is a prime example of the use of this scaffold in library synthesis. mdpi.com By varying the substituent on the sulfonyl group, a library of compounds was created and screened for their biological activity. mdpi.com This approach has also been applied to the discovery of tubulin polymerization inhibitors, where novel 1,3-oxazole sulfonamides were synthesized and evaluated. nih.gov The modular nature of the synthesis allows for the efficient production of a wide array of analogs for structure-activity relationship (SAR) studies. frontiersrj.com
Role in Catalysis
The unique structural features of this compound and its derivatives have led to their exploration in the field of catalysis, both as organocatalysts and as ligands in metal-catalyzed transformations.
Organocatalytic Applications
Derivatives of this compound, particularly those incorporating proline sulfonamide moieties, have shown promise in organocatalysis. uab.catresearchgate.net These catalysts can facilitate a variety of asymmetric transformations, leveraging the chiral nature of the scaffold to induce stereoselectivity. researchgate.net The sulfonamide group can act as a hydrogen bond donor, playing a crucial role in the organization of the transition state and influencing the stereochemical outcome of the reaction.
For example, proline sulfonamides have been utilized in asymmetric aldol (B89426) and Michael reactions. researchgate.net The development of practical methods for the atroposelective N-alkylation of sulfonamides using chiral amine catalysts further highlights the potential of these scaffolds in organocatalysis, providing access to axially chiral compounds. nih.gov
Metal-Catalyzed Transformations
The sulfonamide group within the this compound scaffold can act as a ligand for various transition metals, enabling its use in metal-catalyzed reactions. mdpi.com The nitrogen and oxygen atoms of the sulfonamide can coordinate to a metal center, influencing its reactivity and selectivity. mdpi.com
Recent advances have demonstrated the utility of sulfonamides in a range of metal-catalyzed processes, including cross-coupling reactions. thieme.de For instance, palladium-catalyzed reactions have been developed for the synthesis of sulfonamides from aryl halides and sulfur dioxide surrogates. Copper-catalyzed methods have also been reported for the synthesis of diaryl sulfonamides. thieme.de While direct examples involving the this compound scaffold as a ligand are still emerging, the broader success of sulfonamides in metal catalysis suggests a promising area for future research. nih.govnih.gov The addition of amide and sulfonamide bonds to alkynes, often catalyzed by transition metals, is a powerful tool for creating complex molecules. mdpi.com
Incorporation into Polymeric Materials
The functional groups present in the this compound scaffold offer opportunities for its incorporation into polymeric materials. The sulfonamide group can be integrated into the polymer backbone or as a pendant group, potentially imparting specific properties to the resulting material. epo.org
For example, polymers containing sulfonamide groups have been investigated for applications in photolithography as topcoat and photoresist additive compositions. google.com The incorporation of such functional monomers can influence properties like glass transition temperature, etch resistance, and dissolution rates. google.com While specific examples detailing the incorporation of this compound itself are not extensively documented, the general principles of polymer chemistry suggest its potential as a monomer or a modifying agent. For instance, a metal-free sulfonamide-vitamin C adduct has been used to improve the optical properties of PVA polymer. researchgate.net The development of polymers with carbocyclic moieties has also been explored to increase microporosity. mdpi.com
Ring-Opening Polymerization Initiators or Monomers
The this compound core is a promising candidate for ring-opening polymerization (ROP), a process that can lead to the formation of polyesters with tailored properties. While direct studies on the polymerization of this compound itself are not extensively documented, the reactivity of the γ-butyrolactone ring is well-established in polymer chemistry. The presence of the sulfonamide group can influence the polymerization process and the properties of the resulting polymer.
Research into related N-sulfonyl homoserine lactones has laid the groundwork for understanding the potential of these molecules in polymerization reactions. mdpi.com The general mechanism for the ROP of lactones can be initiated by various species, including anionic, cationic, and coordination-insertion catalysts. The resulting polyesters can have a range of applications, from biodegradable materials to drug delivery systems.
The sulfonamide functionality within the this compound monomer could serve multiple purposes in a polymer chain. It could act as a site for further functionalization, allowing for the attachment of other molecules to the polymer backbone. This could be used to modify the polymer's solubility, thermal stability, or to introduce specific binding sites.
The table below summarizes the potential roles of the this compound scaffold in ring-opening polymerization, based on the known reactivity of its constituent functional groups.
| Role in Polymerization | Description | Potential Advantages |
| Monomer | The entire this compound molecule can act as a monomer in a ring-opening polymerization reaction. | Incorporation of sulfonamide functionality into the polymer backbone, leading to materials with unique properties. |
| Initiator | The sulfonamide group could potentially initiate polymerization under certain conditions, although this is less common for lactone ROP. | Control over the initiation step of the polymerization process. |
| Functional Additive | The compound could be added to a polymerization reaction to modify the properties of the resulting polymer. | Introduction of specific functionalities without being part of the main polymer chain. |
Polymer Composites and Functional Material Development
The incorporation of this compound and its derivatives into polymer matrices can lead to the development of advanced functional materials and polymer composites. The sulfonamide group is known to impart a range of useful properties to materials, including altered optical and electronic characteristics, and improved thermal stability.
One area of application is in the development of photosensitive resin compositions. Patents have described the use of related sulfonamide-containing compounds in topcoats for photoresists, where they contribute to the lithographic performance of the material. google.com The presence of the sulfonamide can influence properties such as the dissolution rate and surface energy of the polymer film.
Furthermore, sulfonamide derivatives have been explored as additives to improve the optical properties of polymers. For instance, a study on a sulfonamide-vitamin C adduct demonstrated its ability to enhance the optical behaviors of polyvinyl alcohol (PVA) films. researchgate.net This suggests that incorporating this compound into polymer composites could be a strategy for developing materials with tailored refractive indices or other optical properties.
The table below outlines potential applications of this compound in polymer composites and functional materials.
| Application Area | Description | Potential Benefits of this compound |
| Photosensitive Resins | Incorporation into photoresist formulations to control lithographic properties. | Enhanced dissolution characteristics, improved adhesion, and modified surface properties. |
| Optical Materials | Use as an additive in polymer films to modify their optical properties. | Tunable refractive index, altered light absorption or transmission, and enhanced optical clarity. |
| Functional Coatings | Development of coatings with specific surface properties. | Increased hydrophilicity or hydrophobicity, improved biocompatibility, and enhanced thermal stability. |
| Biodegradable Composites | Use in combination with biodegradable polymers to create functional and sustainable materials. | Introduction of specific functionalities while maintaining the biodegradability of the composite material. |
Development of Novel Chemical Probes and Tools for Chemical Biology (excluding biological activity)
The this compound scaffold represents a valuable building block for the design and synthesis of novel chemical probes and tools for chemical biology. Chemical probes are small molecules used to study and manipulate biological systems, and their design often requires the integration of multiple functional groups for recognition, reactivity, and reporting. sigmaaldrich.comfrontiersin.org
The sulfonamide moiety is a key feature in this context. It can act as a bioisosteric replacement for other functional groups, such as carboxylic acids, and can participate in specific interactions with biological targets. nih.gov Moreover, sulfonyl fluorides, which can be derived from sulfonamides, are known to act as reactive groups in chemical probes, forming covalent bonds with specific amino acid residues in proteins. sigmaaldrich.com
The development of modular approaches for the synthesis of chemical probes has highlighted the utility of building blocks that can be easily modified. rug.nl The this compound scaffold, with its distinct lactone and sulfonamide functionalities, could be readily adapted for such modular strategies. The lactone ring could be modified to introduce reporter groups, such as fluorophores or affinity tags, while the sulfonamide could be functionalized to create the recognition element of the probe.
The table below summarizes the potential of the this compound scaffold in the development of chemical probes.
| Probe Component | Role of this compound Scaffold | Example Application |
| Recognition Element | The sulfonamide group can be designed to interact with specific binding sites on a target protein. | Development of probes for enzymes where a sulfonamide can mimic a natural substrate or inhibitor. |
| Reactive Group | The sulfonamide can be converted to a sulfonyl fluoride (B91410) to enable covalent modification of a target protein. | Creation of activity-based probes that covalently label active enzymes. |
| Scaffold for Modular Synthesis | The scaffold provides a platform for the attachment of various recognition, reactive, and reporter groups. | Synthesis of a library of probes with different specificities and reporting capabilities. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Oxotetrahydrofuran-3-sulfonamide, and how can its structural purity be validated?
- Methodology : Synthesis typically involves sulfonylation of tetrahydrofuran derivatives under controlled conditions. Key steps include protecting the hydroxyl group, followed by sulfonamide coupling. Structural validation employs techniques like single-crystal X-ray diffraction (SCXRD) for absolute configuration determination, as demonstrated in related sulfonamide analogs . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular integrity and purity.
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?
- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, THF) is essential for in vitro assays. Stability studies under varying pH and temperature conditions should precede biological testing. For example, analogs like 3-hydroxytetrahydrofuran derivatives require strict anhydrous storage to prevent degradation, suggesting similar precautions for this compound . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability.
Advanced Research Questions
Q. How does the sulfonamide functional group in this compound influence its reactivity in nucleophilic or electrophilic environments?
- Methodology : The sulfonamide group’s electron-withdrawing nature alters reaction kinetics. Computational studies (e.g., DFT calculations) can predict reactive sites, while experimental validation via kinetic profiling under varying conditions (e.g., pH, solvent polarity) is recommended. Comparative studies with non-sulfonylated analogs (e.g., 2-oxotetrahydrofuran derivatives) can isolate the sulfonamide’s role .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodology : Contradictions often arise from assay-specific variables (e.g., cell line selection, metabolite interference). Orthogonal validation using isogenic cell lines or in vivo models is critical. For example, discrepancies in enzyme inhibition data may require re-evaluation of substrate specificity or co-factor dependencies. Iterative hypothesis testing, as outlined in qualitative research frameworks, ensures robust interpretation .
Q. What strategies optimize the compound’s bioavailability while retaining target engagement in preclinical models?
- Methodology : Structural modifications (e.g., prodrug formulations, salt forms) can enhance solubility and membrane permeability. Pharmacokinetic profiling (e.g., AUC, Cmax) in rodent models should guide optimization. Analogous work on sulfonamide-based drugs highlights the importance of balancing lipophilicity (logP) and hydrogen-bonding capacity for CNS penetration .
Q. How can researchers address challenges in detecting this compound metabolites in complex biological matrices?
- Methodology : High-resolution LC-MS/MS with isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) improves metabolite identification. Fragmentation patterns and retention time alignment with synthetic standards reduce false positives. For example, protocols used for tetrahydrofuran-based opioids (e.g., THF fentanyl analogs) provide a methodological template .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodology : Non-linear regression models (e.g., Hill equation) quantify EC50/IC50 values. Bootstrap resampling addresses variability in small datasets. For toxicity assessments, benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL due to improved precision .
Q. How can crystallographic data inform the design of enantiomerically pure this compound derivatives?
- Methodology : SCXRD-derived torsion angles and packing diagrams guide steric and electronic modifications. Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers, while circular dichroism (CD) confirms optical activity. The (S)-enantiomer of a related compound, (S)-2-Oxotetrahydrofuran-3-aminium bromide, demonstrated distinct biological activity, emphasizing the need for enantiopure synthesis .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
